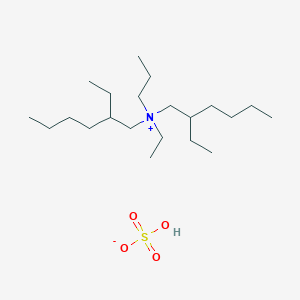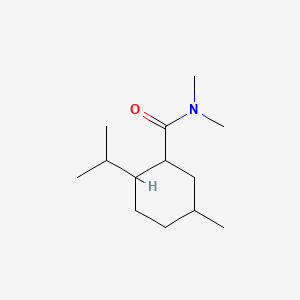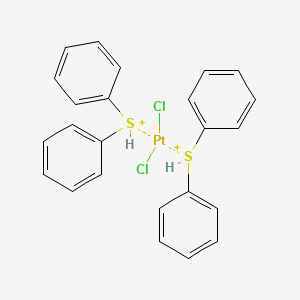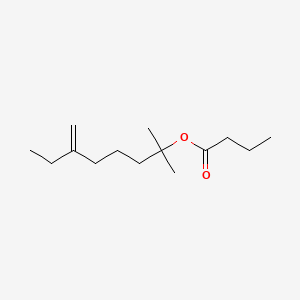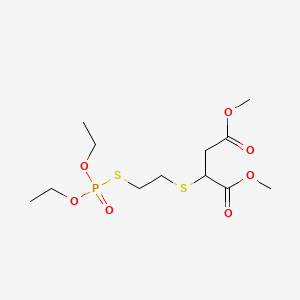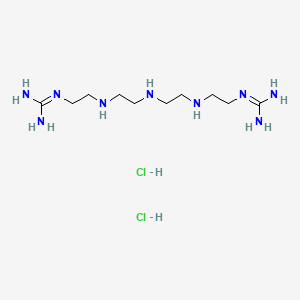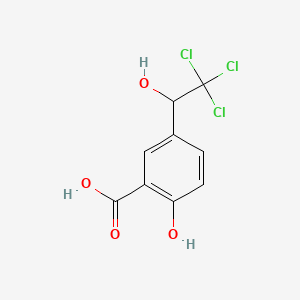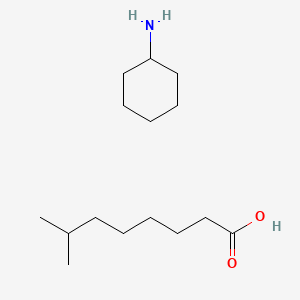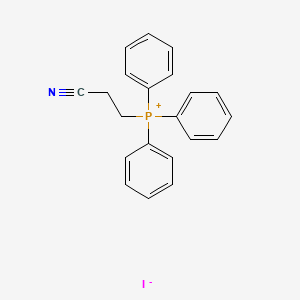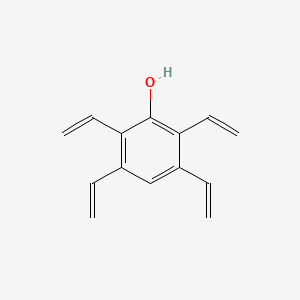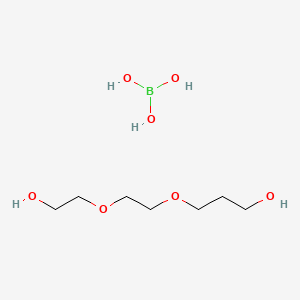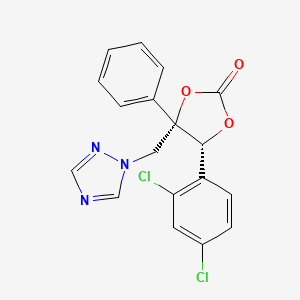
1,3-Dioxolan-2-one, 5-(2,4-dichlorophenyl)-4-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-2-one, 5-(2,4-dichlorophenyl)-4-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dioxolane ring, dichlorophenyl, phenyl, and triazole groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 5-(2,4-dichlorophenyl)-4-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process begins with the preparation of the dioxolane ring, followed by the introduction of the dichlorophenyl and phenyl groups. The triazole group is then added through a series of nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions and improving the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 5-(2,4-dichlorophenyl)-4-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the triazole and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
Scientific Research Applications
1,3-Dioxolan-2-one, 5-(2,4-dichlorophenyl)-4-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 5-(2,4-dichlorophenyl)-4-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The triazole group is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule in scientific research.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- 1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
Uniqueness
Compared to similar compounds, 1,3-Dioxolan-2-one, 5-(2,4-dichlorophenyl)-4-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
107659-79-0 |
|---|---|
Molecular Formula |
C18H13Cl2N3O3 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
(4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-13-6-7-14(15(20)8-13)16-18(26-17(24)25-16,9-23-11-21-10-22-23)12-4-2-1-3-5-12/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
InChI Key |
DDNXUXQZTINNRX-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@]2([C@H](OC(=O)O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(OC(=O)O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


